molecular formula C4H10Cl2Si B155513 Dichlorodiethylsilane CAS No. 1719-53-5

Dichlorodiethylsilane

Cat. No. B155513
CAS RN: 1719-53-5
M. Wt: 157.11 g/mol
InChI Key: BYLOHCRAPOSXLY-UHFFFAOYSA-N
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Description

Dichlorodiethylsilane is a silicon-based compound that serves as a precursor for various organosilicon materials. It is a key raw material in the synthesis of polymers and ceramics with silicon-containing backbones, such as Si-B-C-N-H polymers, which are derived from dichlorodivinylsilane and chlorotrivinylsilane . These materials are of interest due to their potential applications in high-temperature stable ceramics.

Synthesis Analysis

The synthesis of Si-B-C-N-H polymers involves the reaction of dichlorodivinylsilane with ammonia or cyanamide to yield silazanes or silylcarbodiimides, respectively. These reactions are highly efficient, occurring almost quantitatively . Additionally, dichlorodimethylsilane can react with sodium potassium bismuthide to form a cage-like structure, Bi2(SiMe2)5, which is confirmed by X-ray analysis . The synthesis of dichlorodimethylsilane itself typically involves the disproportionation method, catalyzed by AlCl3/ZSM-5 clusters, which can be modified to enhance reactivity .

Molecular Structure Analysis

The molecular structure of compounds derived from dichlorodiethylsilane can be complex. For instance, the molecular structure of decamethyl-1,4-dibismutha-2,3,5,6,7-pentasilabicyclo[2.2.1]heptane, formed from the reaction of dichlorodimethylsilane and sodium potassium bismuthide, was confirmed by X-ray analysis . Gas-phase electron diffraction and ab initio molecular orbital calculations have been used to study the structure and conformation of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane, revealing a mixture of anti and gauche conformers .

Chemical Reactions Analysis

Dichlorodiethylsilane and its derivatives undergo various chemical reactions. For example, (dichloromethyl)pentamethyldisilane can rearrange intramolecularly with anhydrous aluminum chloride to yield different products depending on the reaction conditions . The equilibrium between chloroterminated N-methyldimethylsilazane chains and cyclic dimethyl-N-methylsilazanes has been studied, providing insights into the molecular distributions at equilibrium .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorodiethylsilane derivatives are characterized using techniques such as chemical analysis, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectroscopy . The molecular structures of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane have been determined by gas-phase electron diffraction, which also provides information on their conformational composition and torsional potential . The hydrolysis of 1,2-dichloro-tetramethyldisilane leads to 1,2-dihydroxy-tetramethyldisilane, which forms a two-dimensional network through hydrogen bonding and exhibits water solubility and a high condensation tendency .

Scientific Research Applications

Surface Passivation in Molecular Studies

Dichlorodiethylsilane, a variant of dichlorodimethylsilane (DDS), has been utilized in surface passivation methods for in vitro single-molecule studies. These studies found that surfaces treated with DDS more effectively prevented nonspecific binding of biomolecules than traditional poly(ethylene glycol) surfaces. This advancement is significant in the field of molecular biology, offering a simple and cost-effective method for single-molecule imaging that does not interfere with the behavior or activity of biomolecules (Hua et al., 2014).

Membrane Surface Modification

Research on nanostructured ceramic membranes for direct contact membrane distillation (DCMD) has employed dichlorodiethylsilane-related compounds for surface modification. These compounds, like trichloromethylsilane, have been used to render alumina membranes hydrophobic, making them suitable for DCMD. This research has implications for water purification and desalination technologies (Hendren, Brant, & Wiesner, 2009).

Analysis of Molecular Conformations

The conformations of dichlorodiethylsilane molecules have been the subject of detailed study to understand the behavior of alkyl groups in relation to the Si—C bond in polydialkyl-silanes. These studies, which include temperature-dependent Raman and IR spectra analysis, provide insights into the crystalline and liquid states of such molecules. This research is vital for the deeper understanding of molecular structures in chemistry (Bukalov, Aisin, & Leites, 2010).

Chemical Surface Modification in Electret Studies

Dichlorodiethylsilane derivatives, specifically dichlorodimethylsilane (DCDMS), have been investigated for chemical surface modification in electret studies. This research explored different cleaning processes to improve the surface state of SiO₂ films after treatment with DCDMS. The findings are significant for improving the stability of space charges in these materials, which has applications in electronics and material science (Li Huamao et al., 1996).

Alcoholysis of Dichlorodimethylsilane

The alcoholysis process of dichlorodimethylsilane has been both theoretically and experimentally studied, which is closely related to dichlorodiethylsilane research. This study provides insights into the reaction processes and products, crucial for understanding and optimizing chemical reactions in industrial and laboratory settings (Xu Wen-yuan, 2005).

Synthesis of Alkylchlorosiloxanes

Research on the condensation of chloroethoxydimethylsuane with dichlorodiethylsilane and similar compounds has led to the development of methods for synthesizing alkylchlorosiloxanes. This process has been found useful for preparing low molecular weight chloroalkylsiioxanes, a significant advancement in organic synthesis and industrial chemistry (Sokolov & Andrianov, 1958).

Safety And Hazards

Dichlorodiethylsilane is considered hazardous . It is flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and reacts violently with water . It is advised to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and keep the container tightly closed .

Future Directions

The future directions of dichlorodiethylsilane involve the development of direct synthesis technology in line with the principles of green chemistry . It is also being used in the synthesis of a durable and liquid-repellent poly(dimethylsiloxane) (PDMS) coating .

properties

IUPAC Name

dichloro(diethyl)silane
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InChI

InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3
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InChI Key

BYLOHCRAPOSXLY-UHFFFAOYSA-N
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Canonical SMILES

CC[Si](CC)(Cl)Cl
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Molecular Formula

C4H10Cl2Si
Record name DIETHYLDICHLOROSILANE
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Related CAS

125457-08-1
Record name Silane, dichlorodiethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3025043
Record name Diethyldichlorosilane
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Molecular Weight

157.11 g/mol
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Physical Description

Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77 °F. Corrosive to metals and tissue. Vapors are heavier than air., Colorless liquid; [HSDB] Acrid odor; [Alfa Aesar MSDS]
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Boiling Point

262 to 266 °F at 760 mmHg (decomposes) (NTP, 1992), 129 °C (decomposes)
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Flash Point

75.2 °F (NTP, 1992), 77 °F (25 °C) (open cup)
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Solubility

Decomposes (NTP, 1992), 1 G SOL IN 100 ML ETHER
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Density

1.05 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0504 g/cu cm at 20 °C
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.14 (Air = 1)
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Vapor Pressure

5 mmHg at 56.7 °F ; 10 mmHg at 77.7 °F; 20 mmHg at 99.9 °F (NTP, 1992), 11.9 [mmHg], VP: 5.386 kPa (40.4 mm Hg) at 48.10 °C, 11.9 mm Hg at 25 °C
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Product Name

Dichlorodiethylsilane

Color/Form

Colorless liquid

CAS RN

1719-53-5
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Melting Point

-141.7 °F (NTP, 1992), -96.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorodiethylsilane
Reactant of Route 2
Reactant of Route 2
Dichlorodiethylsilane
Reactant of Route 3
Reactant of Route 3
Dichlorodiethylsilane
Reactant of Route 4
Reactant of Route 4
Dichlorodiethylsilane
Reactant of Route 5
Reactant of Route 5
Dichlorodiethylsilane
Reactant of Route 6
Dichlorodiethylsilane

Citations

For This Compound
206
Citations
JH Jang, YT Park - Bulletin of the Korean Chemical Society, 2018 - Wiley Online Library
… Diethylbis-(phenylethynyl)silane (2) was prepared by the treatment of dichlorodiethylsilane (1) with phenylacetylene using n-butyllithium according to the literature.27, 34 In this way, a …
Number of citations: 3 onlinelibrary.wiley.com
곽영우, 이경구 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… The formed ethyltrichlorosilane and dichlorodiethylsilane were identified with the MS of authentic samples. A trace of 1,2-dimethylcyclohexene (8) in the reaction mixture was observed …
Number of citations: 3 koreascience.kr
LM Matuana, JJ Balatinecz, CB Park… - Wood and fiber …, 1999 - wfs.swst.org
… Dichlorodiethylsilane produced a strong acidic surface attributed to the highly electronegative nature of the chlorine atoms of dichlorodiethylsilane. However, when the fibers were …
Number of citations: 38 wfs.swst.org
LM Matuana, RT Woodhams, JJ Balatinecz… - Polymer …, 1998 - Wiley Online Library
The surface properties at the interface between thermoplastic and cellulosic fibers strongly influence the mechanical properties of plastic/cellulosic fiber composites. This paper …
KA Andrianov, SA Golubtsov, IV Trofimova… - Bulletin of the Academy …, 1958 - Springer
… The selectivity of the catalyst was measured by the dichlorodiethylsilane content of the … ; moreover, both the curves for dichlorodiethylsilane content against time and the curves for yield …
Number of citations: 3 link.springer.com
AR SHAKERI, HK TABAR - 2004 - sid.ir
… with γ-aminopropyl-triethoxysilane, dichlorodiethylsilane and vinyl triethoxysilane. The effectiveness of … Dichlorodiethylsilane produced a strong acidic surface attributed to the highly …
Number of citations: 6 www.sid.ir
LM Matuana, JJ Balatinecz, CB Park… - Wood Science and …, 1999 - Springer
… Gamma-aminopropyltriethoxysilane and dichlorodiethylsilane were used for the surface modification of the fibers. The XPS analysis indicated that coupling between the silanes and the …
Number of citations: 96 link.springer.com
NN Sokolov, KA Andrianov - Bulletin of the Academy of Sciences of the …, 1957 - Springer
… The experiments showed that in the condensation of dichlorodiethylsilane and of dichlorodimerhylsilane with chloroethoxydimethylsilane reaction proceeds by stepwise …
Number of citations: 1 link.springer.com
KA Andrianov, TN Ganina, EN Khrustaleva - … of the Academy of Sciences of …, 1956 - Springer
… dichloride with dichlorodiethylsilane and also with a mixture of dichlorodiethylsilane and … polymer obtained from 0.6 mole of dichlorodiethylsilane, 0.3 mole of trichlorophenylsilane, …
Number of citations: 3 link.springer.com
KL Pickering, A Abdalla, C Ji, AG McDonald… - Composites Part A …, 2003 - Elsevier
Gamma-aminopropyltriethoxysilane (GS) and dichlorodiethylsilane (DCS) were employed for surface modification of radiata pine (Pinus radiata) wood fibre. Levels of fibre moisture …
Number of citations: 230 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.